molecular formula C11H13FO B11743632 1-(Cyclopentyloxy)-4-fluorobenzene

1-(Cyclopentyloxy)-4-fluorobenzene

Cat. No.: B11743632
M. Wt: 180.22 g/mol
InChI Key: SRXMFMPFOFENDJ-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and a fluorine atom

Preparation Methods

The synthesis of 1-(Cyclopentyloxy)-4-fluorobenzene typically involves the reaction of 4-fluorophenol with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

4-Fluorophenol+Cyclopentyl bromideK2CO3,DMFThis compound\text{4-Fluorophenol} + \text{Cyclopentyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Fluorophenol+Cyclopentyl bromideK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

1-(Cyclopentyloxy)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring to form cyclohexane derivatives using hydrogenation catalysts like palladium on carbon.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopentyloxy)-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group and fluorine atom contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

1-(Cyclopentyloxy)-4-fluorobenzene can be compared with other similar compounds, such as:

    1-(Cyclopentyloxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    1-(Cyclopentyloxy)-4-bromobenzene:

    1-(Cyclopentyloxy)-4-iodobenzene: The presence of an iodine atom results in unique reactivity patterns and applications.

Properties

IUPAC Name

1-cyclopentyloxy-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXMFMPFOFENDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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